1-(3-methyl-2-oxo-1,4-dihydroquinazolin-7-yl)-3-[(2R,4R)-2-methyl-2-(trifluoromethyl)-3,4-dihydrochromen-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID25666693-Compound-33” is a synthetic organic compound known for its inhibitory activity against specific enzymes and receptors.
Preparation Methods
The synthesis of “PMID25666693-Compound-33” involves multiple steps, including the formation of macrocyclic structures and the incorporation of specific functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
“PMID25666693-Compound-33” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction pathway and conditions .
Scientific Research Applications
“PMID25666693-Compound-33” has been extensively studied for its applications in:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in oncology and pain management.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of “PMID25666693-Compound-33” involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of these targets, thereby modulating various biochemical pathways. For example, it has been shown to inhibit cathepsin D, an enzyme involved in protein degradation, which is relevant in oncology .
Comparison with Similar Compounds
“PMID25666693-Compound-33” is unique in its improved selectivity, solubility, and permeability compared to naturally occurring inhibitors like pepstatin A. Similar compounds include:
Pepstatin A: A naturally occurring inhibitor with lower selectivity and solubility.
Compound 3f: Another synthetic analogue with different inhibitory profiles.
Compound 14: Known for its activity against different molecular targets .
This detailed article provides a comprehensive overview of “PMID25666693-Compound-33,” highlighting its significance in various scientific and industrial applications. If you have any further questions or need more details, feel free to ask!
Properties
Molecular Formula |
C21H21F3N4O3 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-(3-methyl-2-oxo-1,4-dihydroquinazolin-7-yl)-3-[(2R,4R)-2-methyl-2-(trifluoromethyl)-3,4-dihydrochromen-4-yl]urea |
InChI |
InChI=1S/C21H21F3N4O3/c1-20(21(22,23)24)10-16(14-5-3-4-6-17(14)31-20)26-18(29)25-13-8-7-12-11-28(2)19(30)27-15(12)9-13/h3-9,16H,10-11H2,1-2H3,(H,27,30)(H2,25,26,29)/t16-,20-/m1/s1 |
InChI Key |
OFCQSAHGUNDUTK-OXQOHEQNSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H](C2=CC=CC=C2O1)NC(=O)NC3=CC4=C(CN(C(=O)N4)C)C=C3)C(F)(F)F |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)NC(=O)NC3=CC4=C(CN(C(=O)N4)C)C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.